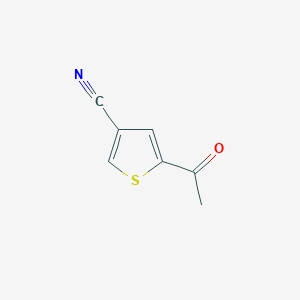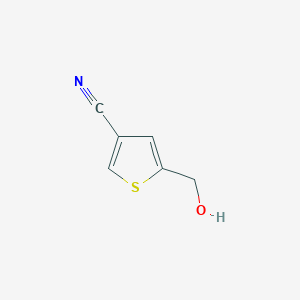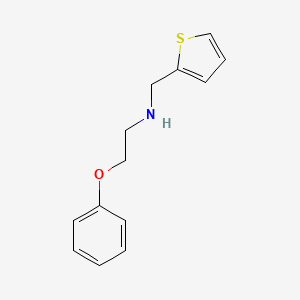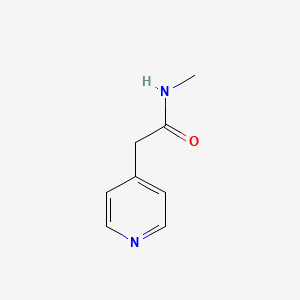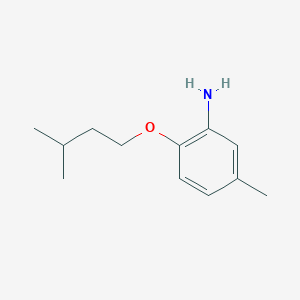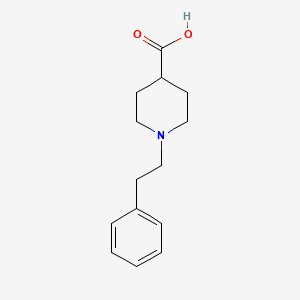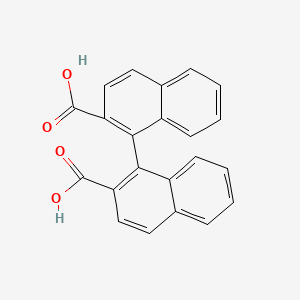
1,1'-Binaphthalene-2,2'-dicarboxylic acid
Vue d'ensemble
Description
1,1’-Binaphthalene-2,2’-dicarboxylic acid is a chemical compound with the molecular formula C22H14O4 . It has a molecular weight of 342.35 . It is a solid substance that should be stored in a dry environment between 2-8°C .
Molecular Structure Analysis
The InChI code for 1,1’-Binaphthalene-2,2’-dicarboxylic acid is 1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
1,1’-Binaphthalene-2,2’-dicarboxylic acid is a solid substance . It has a molecular weight of 342.35 and a molecular formula of C22H14O4 .Applications De Recherche Scientifique
Synthesis and Industrial Applications
1,1'-Binaphthalene-2,2'-dicarboxylic acid has been explored in various synthesis processes. A notable study by Lu Gui (2012) describes a facile synthesis method from optically active 1,1'-binaphthalene-2,2'-diol, suitable for industrial processes due to its simplicity and high yield (Lu Gui, 2012). Similarly, Ohta et al. (1993) developed a method for preparing optically pure dimethyl 1,1'-binaphthalene-2,2'-dicarboxylate, crucial for certain industrial applications (Ohta et al., 1993).
Enantioselective Synthesis and Catalysis
The compound has been utilized in enantioselective synthesis. Holakovský et al. (2000) synthesized enantiomerically pure tridentate ligands from 2,2'-dihydroxy-[1,1'-binaphthalene]-3-carboxylic acid, demonstrating its application in asymmetric catalysis (Holakovský et al., 2000). In a related study, Moteki et al. (2011) described the use of 1,1'-Binaphthalene-2,2'-dicarboxylic acid derivatives as chiral Bronsted acid catalysts in CC bond formation reactions (Moteki et al., 2011).
Chiral Separation and Analysis
This compound also plays a significant role in chiral separation. For example, Oi et al. (1994) developed a chiral stationary phase for high-performance liquid chromatographic separation of enantiomers using 1,1'-binaphthalene-2,2'-dicarboxylic acid derivatives (Oi et al., 1994). Mishra and Suryaprakash (2017) demonstrated its use as a chiral solvating agent for NMR spectroscopy in chiral analysis and absolute configuration assignment of hydroxy acids (Mishra & Suryaprakash, 2017).
Chiral Synthons and Dendrimer Synthesis
In the field of dendrimer synthesis, Lelleck and Stibor (1997) prepared axially chiral synthons based on 1,1'-binaphthalene-2,2'-dicarboxylic acid, contributing to the construction of chiral dendrimers (Lelleck & Stibor, 1997).
Safety And Hazards
The safety information available indicates that 1,1’-Binaphthalene-2,2’-dicarboxylic acid is a substance that requires caution. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray (P261), wear protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if swallowed or if skin or eye irritation occurs .
Propriétés
IUPAC Name |
1-(2-carboxynaphthalen-1-yl)naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZNRNHKJQTGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Binaphthalene-2,2'-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



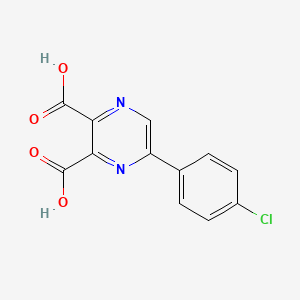
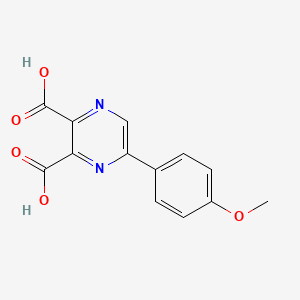
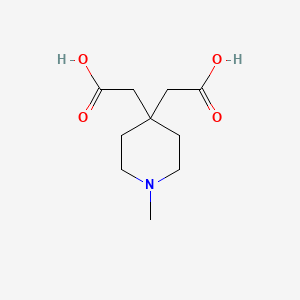
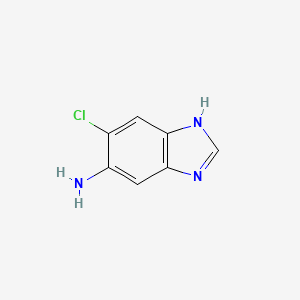
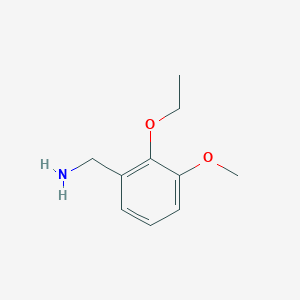
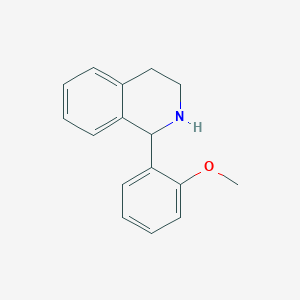
![N-[(3-chlorophenyl)methyl]-3-iodobenzamide](/img/structure/B3155601.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B3155603.png)
